molecular formula C10H13N5 B2959542 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine CAS No. 1878022-44-6

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine

Cat. No. B2959542
CAS RN: 1878022-44-6
M. Wt: 203.249
InChI Key: OSDRNZLURXMZMM-UHFFFAOYSA-N
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Description

“1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine” is a compound with the CAS Number: 1878022-44-6 . Its IUPAC name is 8-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine . It is in powder form .


Synthesis Analysis

A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized . These compounds were evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . Most of the compounds showed satisfactory activity compared with the lead compound foretinib .


Molecular Structure Analysis

The molecular structure of “1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine” is represented by the InChI code: 1S/C10H13N5/c1-2-5-14(6-3-1)9-10-13-12-8-15(10)7-4-11-9/h4,7-8H,1-3,5-6H2 .


Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . It has also been tested for its antiproliferative activities against three cell lines in vitro .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.25 . It is stored at room temperature and is in powder form .

Mechanism of Action

The compound has shown to inhibit the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induced the late apoptosis of A549 cells . Its intervention on intracellular c-Met signaling of A549 was verified by the result of Western blot . Fluorescence quantitative PCR showed that the compound inhibited the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

8-piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-5-14(6-3-1)9-10-13-12-8-15(10)7-4-11-9/h4,7-8H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDRNZLURXMZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN3C2=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine

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